Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a complex heterocyclic compound. It features a thiazolopyrazine core, which is a fused bicyclic system containing both thiazole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is critical to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazolopyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a drug lead.
Mechanism of Action
The mechanism of action of Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but it often involves binding to active sites or allosteric sites on proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(4-chlorophenyl)methyl-5,8-dioxo-hexahydro-1H-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
- Methyl 5,8-dioxo-7-phenethylhexahydro-3H-thiazolo[3,4-a]pyrazine-3-carboxylate
Uniqueness
Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern and the presence of a phenethyl group. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 5,8-dioxo-7-(2-phenylethyl)-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-16(21)15-18-12(10-23-15)14(20)17(9-13(18)19)8-7-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBUPSZHTHZYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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